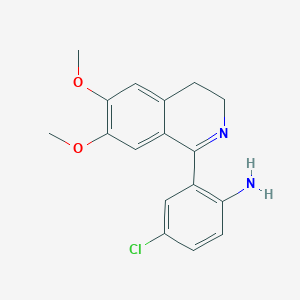

Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-

Description

This compound is a substituted benzenamine featuring a 4-chloro group on the benzene ring and a 3,4-dihydro-6,7-dimethoxyisoquinoline moiety at position 2. The isoquinoline core is partially hydrogenated (dihydro), with methoxy groups enhancing lipophilicity.

Properties

CAS No. |

62206-12-6 |

|---|---|

Molecular Formula |

C17H17ClN2O2 |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |

InChI |

InChI=1S/C17H17ClN2O2/c1-21-15-7-10-5-6-20-17(12(10)9-16(15)22-2)13-8-11(18)3-4-14(13)19/h3-4,7-9H,5-6,19H2,1-2H3 |

InChI Key |

KPTPDZPXSZTIPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

The synthesis of this compound can be divided into two major segments:

- Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate

- Coupling of this intermediate with the 4-chloroaniline derivative

Preparation of 6,7-Dimethoxy-3,4-dihydroisoquinoline Moiety

The isoquinoline moiety is typically synthesized via cyclization reactions starting from 3,4-dimethoxyphenethylamine or related precursors. Two main synthetic routes are reported:

Nitration, Condensation, and Reductive Cyclization Route

- Step 1: Nitration

Starting from 3,4-dimethoxyacetophenone, nitration with nitric acid yields 2-nitro-4,5-dimethoxyacetophenone. - Step 2: Condensation

The nitroacetophenone is condensed with N,N-dimethylformamide dimethyl acetal to form a nitro-substituted propenone intermediate. - Step 3: Reductive Cyclization

Catalytic hydrogenation reduces the nitro group and induces ring closure to form 4-hydroxy-6,7-dimethoxyquinoline. - Step 4: Chlorination

Chlorination of the hydroxyquinoline with phosphorus oxychloride or phosphorus trichloride yields 4-chloro-6,7-dimethoxyquinoline, a key intermediate for further transformations.

This method is advantageous due to relatively mild conditions and good yields but involves handling of nitro compounds and catalytic hydrogenation steps that require careful control.

Alternative Cyclization via Ethoxymethylene Malonate

- Starting from 3,4-dimethoxyaniline, nucleophilic substitution with ethoxymethylene malonate forms an intermediate that upon heating in high-boiling solvents (e.g., diphenyl ether) undergoes cyclization to 4-hydroxyquinoline derivatives.

- Subsequent hydrolysis, decarboxylation, and chlorination steps yield the 4-chloro-6,7-dimethoxyquinoline intermediate.

This method requires strong base and anhydrous conditions, which can increase industrial costs and complexity.

Coupling with 4-Chloroaniline Derivative

The final step involves the nucleophilic substitution or coupling of the 4-chloro-6,7-dimethoxyisoquinoline intermediate with 4-chloroaniline or its derivatives to form the target compound, Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)-.

- This coupling typically proceeds via nucleophilic aromatic substitution or transition-metal catalyzed amination reactions under controlled conditions.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is critical to maximize yield and purity.

Industrial and Laboratory Considerations

- Industrial synthesis often employs continuous flow reactors and automated systems to improve scalability and reproducibility.

- Environmental concerns arise from the use of iron powder reduction (generating waste) and strong bases, prompting research into greener alternatives.

- Purification steps include crystallization and chromatographic techniques to isolate the crystalline solid product.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Intermediate/Product | Conditions/Notes |

|---|---|---|---|---|

| 1 | Nitration | 3,4-Dimethoxyacetophenone | 2-Nitro-4,5-dimethoxyacetophenone | Nitric acid nitration |

| 2 | Condensation | 2-Nitro-4,5-dimethoxyacetophenone + DMF-DMA | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | Room temp to mild heating |

| 3 | Catalytic Hydrogenation & Cyclization | Above intermediate | 4-Hydroxy-6,7-dimethoxyquinoline | Hydrogenation catalyst, mild pressure |

| 4 | Chlorination | 4-Hydroxy-6,7-dimethoxyquinoline | 4-Chloro-6,7-dimethoxyquinoline | Phosphorus oxychloride or phosphorus trichloride |

| 5 | Coupling (Nucleophilic substitution) | 4-Chloro-6,7-dimethoxyquinoline + 4-chloroaniline | Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- | Controlled temperature, solvent, catalyst |

Research Findings and Optimization

- Studies indicate that the reductive cyclization step is critical for yield and purity; catalysts such as Pd/C or Raney nickel are commonly used.

- Chlorination efficiency depends on reagent purity and reaction time; phosphorus oxychloride is preferred for cleaner conversion.

- Coupling reactions benefit from polar aprotic solvents and sometimes require base additives to enhance nucleophilicity.

- Environmental impact assessments recommend minimizing iron powder reductions and exploring catalytic hydrogenations with recyclable catalysts.

- Scale-up studies show that continuous flow hydrogenation reactors improve safety and throughput.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce dihydroisoquinoline derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that derivatives of benzenamine compounds exhibit anticancer properties. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various isoquinoline derivatives, including benzenamine compounds, which showed promising results in inhibiting cancer cell proliferation in vitro .

Case Study:

In a specific investigation involving benzenamine derivatives, the compound demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzenamine derivatives. Research suggests that these compounds may have a role in protecting neuronal cells from oxidative stress and apoptosis .

Case Study:

In animal models of neurodegenerative diseases, administration of benzenamine derivatives resulted in reduced neuronal loss and improved cognitive function. The underlying mechanisms were linked to antioxidant activity and modulation of neuroinflammatory pathways.

Synthesis and Derivatives

The synthesis of benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- typically involves multi-step chemical reactions starting from simpler aniline derivatives. Various synthetic routes have been explored to enhance yield and purity .

Mechanism of Action

The mechanism of action of 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Key Compounds for Comparison

*Note: Exact molecular formula estimated based on structural analysis.

Structural Analysis

Core Heterocycles: The target compound and 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline share an isoquinoline backbone. 4-(6,7-Dimethoxyquinolin-4-yloxy)aniline replaces isoquinoline with quinoline (nitrogen position differs), altering electronic properties and steric interactions .

Substituent Effects: Chloro Groups: The target’s 4-Cl substituent (electron-withdrawing) contrasts with 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline’s 4-chlorobenzyl group. The latter increases steric bulk, possibly hindering membrane permeability . Methoxy vs. Hydroxyl: The target’s methoxy groups enhance lipophilicity compared to Higenamine’s hydroxyls, which improve water solubility but reduce bioavailability .

Research Findings and Trends

- Pharmacological Potential: Higenamine’s cardiovascular activity highlights the biological relevance of tetrahydroisoquinoline derivatives. The target compound’s dihydroisoquinoline and chloro group may similarly target adrenergic or kinase receptors .

- Synthetic Utility: The 4-chlorobenzyl group in 6,7-dimethoxy-4-(4-chlorobenzyl)isoquinoline is a common motif in agrochemicals, suggesting the target could serve as a precursor in pesticide development .

- Solubility Challenges : Methoxy groups in the target compound likely confer better lipid bilayer penetration than nitroanilines (e.g., 4-nitroaniline in ), which exhibit higher polarity .

Biological Activity

Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- (CAS No. 62206-12-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- is with a molecular weight of approximately 316.8 g/mol. The compound features a chloro-substituted aniline group and a dimethoxy-dihydroisoquinoline moiety.

| Property | Value |

|---|---|

| CAS Number | 62206-12-6 |

| Molecular Formula | C17H17ClN2O2 |

| Molecular Weight | 316.8 g/mol |

| IUPAC Name | 4-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)aniline |

| Canonical SMILES | COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)N)OC |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes involved in cellular processes, particularly those related to cancer cell proliferation. The compound may also modulate receptor activity, influencing various signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression.

- Receptor Modulation : It can interact with receptors that regulate neurotransmitter release and other critical functions.

Biological Activity and Pharmacological Properties

Research indicates that Benzenamine, 4-chloro-2-(3,4-dihydro-6,7-dimethoxy-1-isoquinolinyl)- exhibits several pharmacological properties:

Anticancer Activity

Studies have shown that similar compounds in its class can demonstrate significant anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been reported to affect pathways involved in cell cycle regulation.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially offering benefits in neurodegenerative conditions through mechanisms such as reducing oxidative stress and inflammation.

Case Studies

- Anticancer Research :

- Neuroprotection :

Safety and Toxicology

Toxicological assessments indicate that while Benzenamine derivatives exhibit biological activity, they may also present risks depending on their metabolic pathways. For example:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.